2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate
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Overview
Description
2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate is a complex organic compound featuring an adamantane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate typically involves multiple steps. One common method starts with the preparation of adamantane derivatives through a Grignard reaction, followed by oxidation to introduce hydroxyl and carboxyl groups . The key intermediate, (S)-3-hydroxyadamantylglycine, can be synthesized via enzyme-catalyzed methods or asymmetric reductive amination of α-keto acids .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl and carboxyl groups through direct oxidation reactions.
Reduction: Selective reduction of keto esters to form hydroxy acids.
Substitution: Formation of derivatives through substitution reactions involving haloadamantanes.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate (KMnO₄), and reducing agents such as sodium borohydride (NaBH₄) .
Major Products
The major products formed from these reactions include various adamantane derivatives with functional groups such as hydroxyl, carboxyl, and amino groups .
Scientific Research Applications
2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate has several scientific research applications:
Medicinal Chemistry: It is used as a dipeptidyl peptidase-IV (DPP-IV) inhibitor with antihyperglycemic properties, making it valuable in the treatment of type 2 diabetes.
Materials Science: Adamantane derivatives are studied for their potential use in creating thermally stable and high-energy materials.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate involves its role as a DPP-IV inhibitor. By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon levels, leading to improved blood glucose control . The molecular targets include the DPP-IV enzyme and related signaling pathways involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A similar compound with a different structural configuration but similar therapeutic effects.
Uniqueness
2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate is unique due to its adamantane core, which provides enhanced stability and specific molecular interactions compared to other DPP-IV inhibitors .
Properties
Molecular Formula |
C18H27N3O3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate |
InChI |
InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2 |
InChI Key |
AFNTWHMDBNQQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O |
Origin of Product |
United States |
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